molecular formula C12H11FO2 B7894924 3-Fluoro-4-methylphenyl-(3-furyl)methanol

3-Fluoro-4-methylphenyl-(3-furyl)methanol

Cat. No.: B7894924
M. Wt: 206.21 g/mol
InChI Key: BWNGQSWMNMYGJX-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenyl-(3-furyl)methanol is a fluorinated aromatic alcohol featuring a 3-furyl group and a 4-methyl-3-fluorophenyl moiety. Its structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents on the phenyl ring, alongside the heteroaromatic 3-furyl group, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-8-2-3-9(6-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNGQSWMNMYGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylphenyl-(3-furyl)methanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with 3-furylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylphenyl-(3-furyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methylphenyl-(3-furyl)methanol is utilized in several scientific research fields:

    Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenyl-(3-furyl)methanol involves its interaction with specific molecular targets. The fluorine atom and furan ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its structural features and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent positions, aromatic systems, or functional groups. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
3-Fluoro-4-methylphenyl-(3-furyl)methanol 3-Fluoro, 4-methylphenyl; 3-furyl ~220.23* N/A (Target compound; inferred stability from analogs)
4-Fluoro-3-methylphenyl-(2-furyl)methanol 4-Fluoro, 3-methylphenyl; 2-furyl ~220.23* Reduced steric hindrance due to 2-furyl isomer
3-Fluoro-4-methoxyphenyl-(3-furyl)methanol 3-Fluoro, 4-methoxyphenyl; 3-furyl ~236.24* Enhanced solubility (methoxy vs. methyl)
3-Fluoro-4-methylphenyl-(2-thienyl)methanol 3-Fluoro, 4-methylphenyl; 2-thienyl ~236.31* Thienyl group may alter π-stacking interactions
(3-Fluoro-4-(trifluoromethyl)phenyl)methanol 3-Fluoro, 4-CF₃ phenyl; -CH₂OH ~208.13 Higher lipophilicity (CF₃ group)

*Calculated based on molecular formulas.

Substituent Impact Analysis:
  • Methyl vs.
  • Furyl vs. Thienyl : The 3-furyl group (oxygen-containing) offers distinct electronic properties compared to sulfur-containing thienyl analogs, affecting receptor binding in bioactive contexts .
Cytotoxic Potential:
  • 3-Furyl Derivatives: Quinolone derivatives with 3-furyl oxime pendants (e.g., compound 7e) demonstrated potent cytotoxicity against MCF-7 (IC₅₀ = 11.40 μM) and T47D (IC₅₀ = 10.90 μM) breast cancer cells, attributed to the furyl group’s role in intercalation or enzyme inhibition .
  • 2-Furyl Derivatives : Analog 7b (2-furyl) showed comparable activity (IC₅₀ = 12.35 μM in MCF-7), suggesting positional isomerism minimally impacts efficacy in this scaffold .
Immunomodulatory Activity:
  • In TLR4 agonist studies, 3-furyl-substituted compounds (e.g., 8r) exhibited potent activity, while pyridyl analogs were inactive or toxic, highlighting the furyl group’s critical role in target engagement .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl analog (logP ~2.5 estimated) is more lipophilic than the methyl derivative, likely influencing membrane permeability .
  • Hydrogen Bonding: The methanol (-CH₂OH) group facilitates hydrogen bonding, as evidenced by crystallinity in related boronate esters (m.p. 35–38°C) , though direct data for the target compound is lacking.

Biological Activity

3-Fluoro-4-methylphenyl-(3-furyl)methanol is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, which combines a fluoro-substituted phenyl group with a furan moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-4-methylphenyl-(3-furyl)methanol can be represented as follows:

C12H11FO\text{C}_{12}\text{H}_{11}\text{F}\text{O}

This compound features:

  • A fluorine atom at the para position of the methylphenyl group.
  • A furan ring attached to the methanol group, which may influence its reactivity and interaction with biological targets.

The biological activity of 3-Fluoro-4-methylphenyl-(3-furyl)methanol is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the furan ring is particularly significant as it can participate in π-π stacking interactions and hydrogen bonding, potentially modulating enzyme activity or receptor binding.

Anticancer Activity

In vitro studies on related compounds have demonstrated antiproliferative effects against cancer cell lines such as HeLa and A549. The mechanism often involves the induction of apoptosis or cell cycle arrest. While direct studies on 3-Fluoro-4-methylphenyl-(3-furyl)methanol are sparse, its structural characteristics indicate it could similarly affect cancer cell viability.

Study on Structural Analogues

A study investigating the structure-activity relationship (SAR) of furan-containing compounds revealed that modifications at the phenyl ring significantly influenced their biological activities. Compounds with electron-withdrawing groups like fluorine showed enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts.

CompoundActivity (IC50 in µM)Target
3-Fluoro-4-methylphenyl-(3-furyl)methanolTBDTBD
Fluorinated analogue A15EGFR
Non-fluorinated analogue B30EGFR

Antioxidant Potential

Another area of interest is the antioxidant activity of furan derivatives. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress, which is a contributing factor in cancer progression. The antioxidant capacity can be attributed to the ability of the furan ring to stabilize radical species.

Future Directions in Research

The potential therapeutic applications of 3-Fluoro-4-methylphenyl-(3-furyl)methanol warrant further investigation. Future research should focus on:

  • In vitro and in vivo studies to elucidate its pharmacological effects.
  • Mechanistic studies to understand how this compound interacts with biological targets at a molecular level.
  • Development of derivatives to enhance its efficacy and selectivity for specific targets.

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